molecular formula C12H8BrFN4 B13673106 3-Bromo-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine

3-Bromo-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B13673106
M. Wt: 307.12 g/mol
InChI Key: JFBRGFJFXTUELB-UHFFFAOYSA-N
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Description

3-Bromo-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core substituted with a bromine atom at the 3-position and a 2-fluorobenzyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Cross-Coupling: Palladium catalysts and boronic acids.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[3,4-d]pyrimidines, while cross-coupling reactions can introduce different aryl or alkyl groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Bromo-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H8BrFN4

Molecular Weight

307.12 g/mol

IUPAC Name

3-bromo-1-[(2-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C12H8BrFN4/c13-11-9-5-15-7-16-12(9)18(17-11)6-8-3-1-2-4-10(8)14/h1-5,7H,6H2

InChI Key

JFBRGFJFXTUELB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=NC=NC=C3C(=N2)Br)F

Origin of Product

United States

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